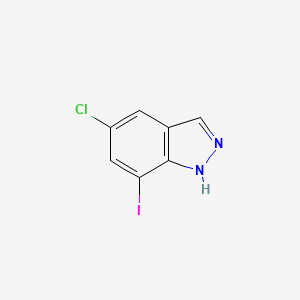

5-chloro-7-iodo-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-7-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents at the 5 and 7 positions, respectively, imparts unique chemical properties to this compound. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-iodo-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-iodoaniline with hydrazine hydrate under acidic conditions, followed by cyclization to form the indazole ring. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction parameters are adjusted to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-7-iodo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The presence of halogens allows for coupling reactions such as Suzuki or Sonogashira coupling to introduce new substituents.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or palladium catalysts are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can introduce aryl or alkyl groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Chloro-7-iodo-1H-indazole serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in the development of anti-cancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation and survival.

Mechanism of Action:

- Kinase Inhibition: The compound modulates the activity of kinases such as chk1 and chk2, which play critical roles in cell cycle regulation and apoptosis. By inhibiting these kinases, this compound can induce apoptosis in cancer cells and halt tumor growth.

Biological Research

This compound is extensively studied for its biological activities, including antimicrobial and anti-inflammatory properties. It is used to investigate the mechanisms of action of enzymes and receptors, aiding in understanding cellular processes.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induction of apoptosis via Bcl2 inhibition |

| Other Indazole Derivatives | Hep-G2 | 3.32 | Cell cycle arrest at G0/G1 phase |

| Other Indazole Derivatives | A549 | 0.88 | Apoptosis induction through Bax activation |

The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells (HEK-293) with an IC50 of 33.2 µM.

Material Science

In material science, this compound is explored for its potential in creating novel materials with unique electronic properties. Its application extends to developing advanced electronic devices, where its unique structural characteristics can be utilized to enhance performance.

Agricultural Chemistry

The compound is also investigated for its role in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its unique reactivity patterns allow for the design of compounds that can target specific agricultural pests with minimal environmental impact.

Diagnostic Tools

Researchers utilize this compound in developing diagnostic agents that enhance disease detection through improved imaging techniques. This application is particularly relevant in medical diagnostics where precise targeting is essential.

Mecanismo De Acción

The mechanism of action of 5-chloro-7-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparación Con Compuestos Similares

- 5-Chloro-1H-indazole

- 7-Iodo-1H-indazole

- 5-Bromo-7-iodo-1H-indazole

Comparison: 5-Chloro-7-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical reactivity. The combination of halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Actividad Biológica

5-Chloro-7-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a unique bicyclic structure that integrates both benzene and azole rings. Its molecular formula is C7H4ClIN2, with a molecular weight of 278.48 g/mol. The presence of chlorine and iodine atoms in its structure contributes to its distinct reactivity and biological properties, making it an important subject of study in medicinal chemistry and drug discovery.

The synthesis of this compound typically involves several steps, starting from readily available precursors. Common synthetic routes include halogenation reactions and cyclization processes that yield the desired indazole structure. The compound is generally obtained as a crystalline solid, which can vary in color from yellow to brown depending on its purity and specific conditions.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of medicinal chemistry. Research has highlighted its potential as:

- Serotonin Receptor Agonist : Studies indicate that indazole derivatives, including this compound, may act as agonists for serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B receptors. This activity suggests potential applications in treating mood disorders and other psychiatric conditions .

- Anti-inflammatory Properties : Indazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines such as TNFα and IL-1β, indicating their potential as therapeutic agents for inflammatory diseases .

Table 1: Biological Activity Summary

Case Studies

- Serotonergic Activity : A study evaluated various indazole analogs, including this compound, for their agonistic effects on serotonin receptors. The compound demonstrated significant binding affinity with the 5-HT2A receptor, suggesting its utility in developing treatments for depression and anxiety disorders .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of indazole derivatives. It was found that this compound inhibited TNFα production in a dose-dependent manner, showcasing its potential as an anti-inflammatory therapeutic agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Serotonin Receptors : The compound's ability to bind to serotonin receptors alters neurotransmitter signaling pathways, which may lead to mood modulation and anti-anxiety effects.

- Cyclooxygenase Inhibition : Similar compounds have shown inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This mechanism underlies the anti-inflammatory properties observed in various studies .

Propiedades

IUPAC Name |

5-chloro-7-iodo-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWXSFJTZAOHSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.